4-(4-Phenylpiperazin-1-yl)benzaldehyde
Description
4-(4-Phenylpiperazin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a piperazine ring substituted with a phenyl group at the 4-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing diverse bioactive molecules, including antinociceptive agents, acetylcholinesterase (AChE) inhibitors, and anticancer candidates . Its structure combines the electrophilic aldehyde group with the piperazine moiety, enabling versatile reactivity in condensation and cyclization reactions.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(4-phenylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C17H18N2O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
InChI Key |
QSEBZLNQGBMTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Benzaldehyde Derivatives
Key Observations:
Substituent Effects on Lipophilicity:
- The phenyl group in this compound increases logP (~3.0) compared to methyl-substituted analogs (logP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
- Fluorine substitution (e.g., 4-fluorophenyl) further elevates logP (~3.2) due to its electron-withdrawing nature and increased hydrophobicity .
Methylene linkers (e.g., in quinolinyl derivatives) balance rigidity and reactivity, facilitating cyclization reactions for heterocyclic drug candidates .
Biological Activity Correlations: AChE Inhibition: The 4-fluorophenyl analog demonstrates notable AChE inhibitory activity, attributed to fluorine’s electronegativity enhancing hydrogen bonding with the enzyme’s active site . Antinociceptive Effects: Thiazole-piperazine derivatives synthesized from this compound show promising pain-relief properties, likely due to the phenyl group’s π-π interactions with neural receptors .
Key Observations:
- Electron-withdrawing substituents (e.g., chlorophenyl) on the piperazine ring often reduce reaction yields (e.g., 47–56% in ), likely due to steric hindrance or competing side reactions .
- Methylsulphonyl groups improve synthetic efficiency (e.g., 76% yield in ) by enhancing electrophilicity at the reaction site .
Physicochemical and Spectral Properties
- IR Spectroscopy: The aldehyde C=O stretch in this compound appears at ~1700 cm⁻¹, consistent with analogs like 4-(4-methylpiperazin-1-yl)benzaldehyde (~1695 cm⁻¹) .
- NMR Data: Piperazine protons resonate at δ 2.5–3.5 ppm (¹H-NMR), while aromatic protons in phenyl-substituted derivatives show splitting patterns distinct from methyl- or fluorine-substituted analogs .
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